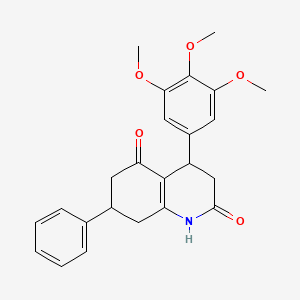

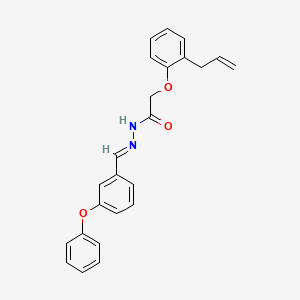

3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This chemical compound belongs to a class of substances that are of significant interest in organic chemistry due to their structural features and reactivity. These compounds are often studied for their unique properties and potential applications in various fields, excluding drug use and dosage, and side effects.

Synthesis Analysis

The synthesis involves multiple steps, starting from specific precursors to obtain the desired product. For instance, 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes have been synthesized and characterized, which showcases the methods employed in synthesizing such complex molecules. These processes often involve nucleophilic substitution reactions and the use of various reagents and conditions to achieve the final product (Balachander & Manimekalai, 2017).

Molecular Structure Analysis

The molecular structure of such compounds is analyzed through various spectroscopic methods. For example, the crystal structures and DFT optimized geometries of similar oxime ether derivatives provide insights into their molecular configurations and electronic structures (Dey et al., 2017). These analyses help understand the conformational preferences and the electronic distribution within the molecule.

Scientific Research Applications

Synthesis and Structural Analysis

Three Oxime Ether Derivatives : A study by Dey et al. (2017) focused on the synthesis and crystallographic analysis of three oxime ether derivatives, exploring their electronic structures and molecular electrostatic potentials. Such research lays the groundwork for understanding the structural and electronic properties of complex oxime ethers, which could be relevant to the synthesis and application of "3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime" in various fields, including material science and organic synthesis (Dey, Praveena, Pal, & Mukherjee, 2017).

Antimicrobial and Antifungal Applications

Esters of 3-ethoxy-4-hydroxybenzaldehyde Oxime : Ahluwalia et al. (2017) synthesized a series of oxime esters evaluated for their antifungal and antibacterial activities. Compounds with medium-length alkyl chains showed greater activity, highlighting the potential of oxime derivatives in developing new antimicrobial agents (Ahluwalia, Kumar, Rana, Singh, Sati, Walia, & Garg, 2017).

Antioxidant, Antimicrobial, and Anticancer Properties

2-(Prop-2-yn-1-yloxy)benzaldehyde Derivatives : Konuş et al. (2019) explored the synthesis of benzaldehyde derivatives and evaluated their antioxidant, antimicrobial, and anticancer properties. These findings suggest that such compounds could serve as potential candidates for further pharmaceutical research, including the compound of interest (Konuş, Aydemir, Yılmaz, Kıvrak, Kizildogan, & Arpaci, 2019).

Material Science and Chemical Synthesis

Selective Ortho-Bromination : Dubost et al. (2011) described a methodology for the selective ortho-bromination of benzaldoximes, leading to the synthesis of 2-bromobenzaldehydes. This technique could potentially be applied to the synthesis of "3-bromo-5-ethoxy-4-(2-propyn-1-yloxy)benzaldehyde oxime," demonstrating its relevance in synthesizing and modifying organic compounds for various applications (Dubost, Fossey, Cailly, Rault, & Fabis, 2011).

Safety and Hazards

properties

IUPAC Name |

(NE)-N-[(3-bromo-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO3/c1-3-5-17-12-10(13)6-9(8-14-15)7-11(12)16-4-2/h1,6-8,15H,4-5H2,2H3/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUSWORHPFXRBR-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C=NO)Br)OCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C(=CC(=C1)/C=N/O)Br)OCC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[(3,4-dimethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5524874.png)

![4-{(2,4-dichlorophenyl)[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]methyl}morpholine](/img/structure/B5524892.png)

![N-(4-fluorophenyl)-6-(4-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5524899.png)

![1-(ethylsulfonyl)-N-[2-(4-morpholinylmethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5524903.png)

![4-chloro-2-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5524923.png)

![methyl 4-({[(2,4-dimethyl-3H-1,5-benzodiazepin-3-ylidene)amino]oxy}methyl)benzoate](/img/structure/B5524928.png)

![1-[1]benzofuro[3,2-d]pyrimidin-4-ylproline](/img/structure/B5524935.png)

![1-amino-3-(4-hydroxyphenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5524946.png)

![4-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5524950.png)